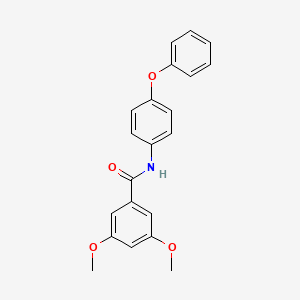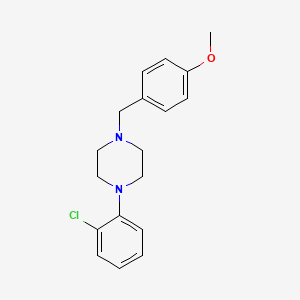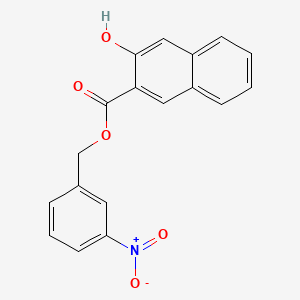![molecular formula C13H17N3O6S B5728312 N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)
N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide, also known as NMS-873, is a small molecule inhibitor that has gained attention due to its potential as a therapeutic agent for cancer treatment. This compound has been shown to selectively inhibit the ATPase activity of the p97/VCP protein, which is a key player in the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of misfolded and damaged proteins, and dysregulation of this system has been linked to various diseases, including cancer.
Mécanisme D'action
N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide selectively inhibits the ATPase activity of p97/VCP by binding to the D2 ATPase domain of the protein. This binding disrupts the interaction between p97/VCP and its cofactors, which are required for the proper functioning of the UPS. As a result, misfolded and damaged proteins accumulate in the cell, triggering the UPR and ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the UPS and triggering the UPR. It has also been shown to inhibit the growth of cancer cell lines in vitro and in vivo. In addition, N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide is its selectivity for p97/VCP, which reduces the potential for off-target effects. However, one limitation is that it is not yet clear how N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide will perform in clinical trials. In addition, the optimal dosage and administration schedule for N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide have not been established.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide. One area of interest is the development of combination therapies that include N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide treatment. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide in clinical trials. Finally, there is potential for the development of other small molecule inhibitors that target the UPS, based on the success of N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide involves several steps, including the reaction of 3-nitrobenzenesulfonyl chloride with morpholine to form 3-nitrophenylmorpholine. This intermediate is then reacted with ethyl 2-oxoacetate in the presence of sodium ethoxide to form N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)acetamide. Finally, the acetamide is converted to N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide by reacting it with methanesulfonyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to selectively inhibit the ATPase activity of p97/VCP, which is overexpressed in many cancer cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which triggers the unfolded protein response (UPR) and ultimately leads to cell death. N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-N-(3-nitrophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-23(20,21)15(10-13(17)14-5-7-22-8-6-14)11-3-2-4-12(9-11)16(18)19/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMWZIROXCFKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)
